2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile
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Description
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C17H10ClF3N4O and its molecular weight is 378.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are known to have various absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, such as inducing or inhibiting cellular processes .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c1-24(15-14(18)6-11(8-23-15)17(19,20)21)25-9-10(7-22)12-4-2-3-5-13(12)16(25)26/h2-6,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOSXUDSDTMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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